4-Chlorophenol-d4

Übersicht

Beschreibung

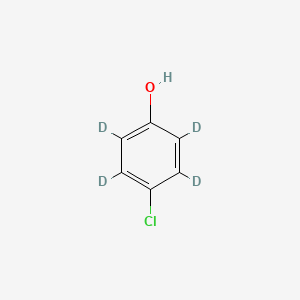

4-Chlorophenol-d4 is a deuterated form of 4-chlorophenol, an organic compound with the formula C6H4ClOD. It is one of the three monochlorophenol isomers and is characterized by the substitution of four hydrogen atoms with deuterium. This compound is a colorless or white solid that exhibits significant solubility in water and has a melting point of 43.1°C .

Vorbereitungsmethoden

4-Chlorophenol-d4 is typically synthesized through the chlorination of phenol in the presence of deuterated solvents. The preferred method involves the use of polar solvents, which tend to yield the 4-chloro derivative. Direct chlorination of molten phenol favors the formation of 2-chlorophenol . Industrial production methods may involve the use of tetrachloroethylene as a solvent, benzyl thiophenol and aluminum chloride as cocatalysts, and sulfuric chloride as a chloridizing agent .

Analyse Chemischer Reaktionen

4-Chlorophenol-d4 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones, such as hydroquinone, through the reaction with phthalic anhydride.

Reduction: Reduction reactions can convert it into less chlorinated phenols.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents and conditions used in these reactions include polar solvents, phthalic anhydride, and various catalysts.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Synthesis of Organic Compounds : 4-Chlorophenol-d4 serves as a precursor in the synthesis of various dyes and other organic compounds. Its deuterated nature allows for distinct tracking during chemical reactions, aiding in mechanistic studies.

- Chemical Reactions : The compound undergoes several reactions, including oxidation to form quinones and nucleophilic substitution where the chlorine atom can be replaced by other nucleophiles.

Biology

- Model Compound for Degradation Studies : It is used to study the microbial degradation of chlorinated phenols. Research has shown that bacterial consortia can utilize this compound as a carbon source, providing insights into bioremediation processes.

- Microbial Interactions : Studies indicate that the presence of this compound affects microbial community dynamics. For example, Pseudomonas putida can degrade this compound effectively under certain conditions, demonstrating its potential in environmental applications.

Medicine

- Pharmaceutical Synthesis : this compound is a precursor for clofibrate, a drug used to manage cholesterol levels. Its role in pharmaceutical development underscores its importance in medicinal chemistry.

Industry

- Production of Pesticides and Disinfectants : The compound is utilized in manufacturing various pesticides and disinfectants, highlighting its significance in agricultural and public health sectors.

Case Study 1: Biodegradation Efficiency

A study examined the degradation efficiency of a bacterial consortium on this compound:

| Parameter | Value |

|---|---|

| Initial Concentration | 200 mg/L |

| Degradation Rate | Zero-order kinetics |

| Enhancers | Glycerol, Yeast Extract |

The results indicated that the bacterial consortium effectively degraded this compound under optimal conditions, showcasing its potential for bioremediation.

Case Study 2: Toxicity Assessment

Toxicological studies have assessed the health effects associated with exposure to this compound:

| Health Endpoint | Observed Effects |

|---|---|

| Neurological | Lethargy, Tremors |

| Liver Function | Impaired liver enzyme activity |

| Reproductive Health | Altered reproductive hormone levels |

| Cancer Risk | Increased risk for lymphomas |

These findings highlight the compound's potential health risks, necessitating careful handling and regulation.

Wirkmechanismus

The primary mechanism of action of 4-Chlorophenol-d4 involves the uncoupling of oxidative phosphorylation. This process disrupts the production of ATP in cells, leading to cellular dysfunction. The strength of this uncoupling effect is related to the degree of chlorination, with higher chlorination levels resulting in stronger inhibition . The molecular targets and pathways involved include sodium channel proteins and various enzymes involved in oxidative phosphorylation .

Vergleich Mit ähnlichen Verbindungen

4-Chlorophenol-d4 is unique among chlorophenols due to its deuterated nature, which makes it useful in isotopic labeling studies. Similar compounds include:

2-Chlorophenol: Another monochlorophenol isomer with chlorine in the ortho position.

3-Chlorophenol: A monochlorophenol isomer with chlorine in the meta position.

2,4-Dichlorophenol: A dichlorophenol with two chlorine atoms at the 2 and 4 positions.

Pentachlorophenol: A fully chlorinated phenol used as a pesticide and disinfectant.

These compounds share similar chemical properties but differ in their specific applications and reactivity due to the position and number of chlorine atoms.

Biologische Aktivität

4-Chlorophenol-d4, a deuterated form of 4-chlorophenol (4-CP), is a chlorinated aromatic compound widely used in industrial applications, including the synthesis of pesticides, dyes, and pharmaceuticals. Its biological activity is significant due to its environmental persistence and potential toxicity to living organisms. This article reviews the biological activity of this compound, focusing on its degradation, toxicity, and effects on microbial communities.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorine atom and four deuterium atoms replacing hydrogen atoms in the phenolic structure. The molecular formula is . The addition of deuterium isotopes can influence the compound's reactivity and biological interactions compared to its non-deuterated counterpart.

1. Degradation Pathways

Recent studies have highlighted the microbial degradation of 4-CP and its isotopologues. A notable study identified a bacterial consortium capable of utilizing 4-CP as a sole carbon source. This consortium demonstrated significant degradation activity under various environmental conditions, including different pH levels and temperatures. The degradation followed zero-order kinetics, indicating that the rate was constant regardless of substrate concentration .

Table 1: Degradation Efficiency of Bacterial Consortium

| Parameter | Value |

|---|---|

| Initial Concentration | 200 mg/L |

| Degradation Rate | Zero-order kinetics |

| Enhancers | Glycerol, Yeast Extract |

2. Toxicity Studies

Toxicological profiles indicate that chlorophenols, including 4-CP, exhibit various health effects in laboratory animals. Exposure to 4-CP has been linked to neurological effects such as lethargy and tremors, as well as impacts on liver function and reproductive health . In humans, occupational exposure has been associated with increased risks for certain cancers, including non-Hodgkin lymphoma .

Table 2: Health Effects Associated with 4-Chlorophenol Exposure

| Health Endpoint | Observed Effects |

|---|---|

| Neurological | Lethargy, Tremors |

| Liver Function | Impaired liver enzyme activity |

| Reproductive Health | Altered reproductive hormone levels |

| Cancer Risk | Increased risk for lymphomas |

3. Microbial Interactions

The interaction of 4-CP with microbial communities has been extensively studied. A specific investigation into the effects of neutral reactive species on 4-CP degradation revealed that treatment with these species enhanced bacterial growth and reduced toxicity in Pseudomonas putida. The study found that while high concentrations of 4-CP inhibited bacterial growth, its conversion products were less toxic .

Case Study: Bioremediation Using Pseudomonas putida

In a controlled experiment, Pseudomonas putida was exposed to varying concentrations of 4-CP. The results showed a significant decrease in toxicity and concentration over time when treated with neutral reactive species. After 48 hours, the concentration of untreated 4-CP remained high, while treated samples showed substantial degradation .

Eigenschaften

IUPAC Name |

4-chloro-2,3,5,6-tetradeuteriophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClO/c7-5-1-3-6(8)4-2-5/h1-4,8H/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXNZTHHGJRFXKQ-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1O)[2H])[2H])Cl)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

285132-91-4 | |

| Record name | 285132-91-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.